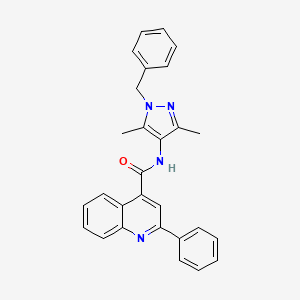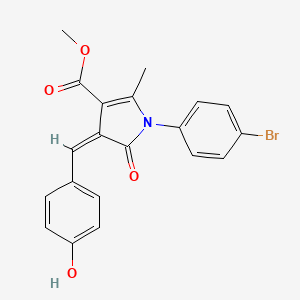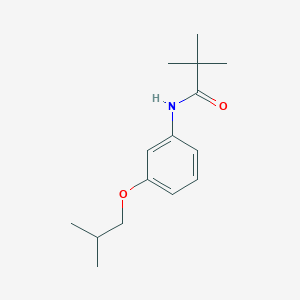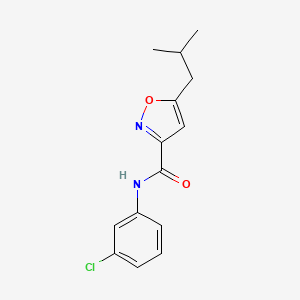
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For example, the synthesis of N-(3-thenoyl)fluorosulfonimide involved the reaction of 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution, highlighting the intricate nature of such syntheses (Macneill et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds is often complex, involving multiple functional groups and intricate molecular geometries. For instance, the molecular structure of certain compounds features strong intermolecular hydrogen-bonding, leading to the formation of linear chains, which might be relevant in understanding the structure of N1-(4-bromo-2-fluorophenyl)-N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)glycinamide (Macneill et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be quite varied. For example, certain sulfonyl fluoride compounds demonstrate unique reactivity, possessing addressable handles like vinyl, bromide, and sulfonyl fluoride, which could be indicative of the chemical reactivity of the compound (Leng & Qin, 2018).
Physical Properties Analysis
The physical properties of similar compounds include various parameters like solubility, melting points, and stability. For instance, certain compounds exhibit specific solubility behaviors and thermal properties, which could provide insights into the physical characteristics of N1-(4-bromo-2-fluorophenyl)-N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)glycinamide (Kim et al., 2011).
Chemical Properties Analysis
Chemical properties, like reactivity with other compounds, pH stability, and chemical bonds, are crucial. For instance, the study of sulfonation reactions and the stability of certain functional groups can provide insights into the chemical properties of N1-(4-bromo-2-fluorophenyl)-N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)glycinamide (Wit, Woldhuis, & Cerfontain, 2010).
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
The synthesis and spectral properties of fluorescent dyes, including compounds structurally similar to N1-(4-bromo-2-fluorophenyl)-N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)glycinamide, have been explored for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, making them useful for studying biological events and processes due to their long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Polymer Electrolytes
Research into guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions has shown that these materials can precisely control cation functionality without deleterious side reactions. The stability and functionality of these polymers are critical for their application in electrochemical devices (Kim et al., 2011).
Antipathogenic Activity
Thiourea derivatives synthesized from compounds similar to N1-(4-bromo-2-fluorophenyl)-N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)glycinamide have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of these compounds as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent pH Sensors
A heteroatom-containing organic fluorophore, demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, has been synthesized for use as a fluorescent pH sensor. This sensor can reversibly switch its emission between blue and dark states upon repeated protonation and deprotonation, showcasing its potential for detecting acidic and basic organic vapors (Yang et al., 2013).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O5S/c1-30-20-11-9-16(13-21(20)31-2)26(32(28,29)17-6-4-3-5-7-17)14-22(27)25-19-10-8-15(23)12-18(19)24/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIQVKHOKJDSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-acetyl-4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4614372.png)


![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4614394.png)
![4-[(2,6-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4614402.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)



![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)


![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4614466.png)